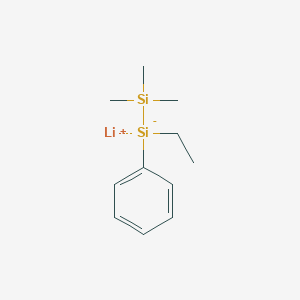
Lithium;ethyl-phenyl-trimethylsilylsilanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;ethyl-phenyl-trimethylsilylsilanide is an organosilicon compound that features a lithium atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-phenyl-trimethylsilylsilanide typically involves the reaction of ethyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the reaction of ethyl-phenyl-trimethylsilylsilane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;ethyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various electrophiles. Typical reaction conditions involve the use of anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds .
科学研究应用
Lithium;ethyl-phenyl-trimethylsilylsilanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: The compound’s unique reactivity makes it useful in the development of new biomolecules and materials for biological applications.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug development and delivery systems.
Industry: This compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of lithium;ethyl-phenyl-trimethylsilylsilanide involves its ability to act as a nucleophile or a reducing agent in various chemical reactions. The lithium atom in the compound can coordinate with electrophiles, facilitating the formation of new bonds and the transformation of substrates. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl, phenyl, and trimethylsilyl groups .
相似化合物的比较
Similar Compounds
Phenyldimethylsilyllithium: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyltrimethylsilyllithium: Lacks the phenyl group, resulting in different chemical properties and uses.
Trimethylsilyllithium: A simpler compound with only the trimethylsilyl group, used in different types of reactions.
Uniqueness
Lithium;ethyl-phenyl-trimethylsilylsilanide is unique due to the combination of its substituents, which provide a balance of electronic and steric effects that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.
属性
CAS 编号 |
823207-39-2 |
|---|---|
分子式 |
C11H19LiSi2 |
分子量 |
214.4 g/mol |
IUPAC 名称 |
lithium;ethyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C11H19Si2.Li/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1 |
InChI 键 |
HNTCCTMQLUELEO-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
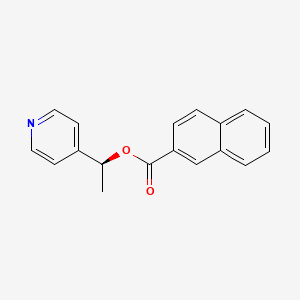
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
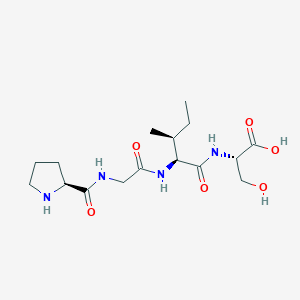
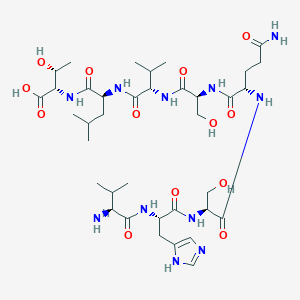
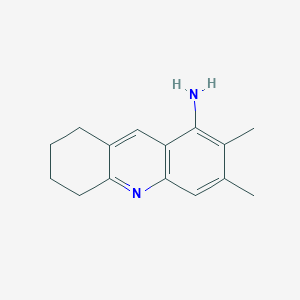
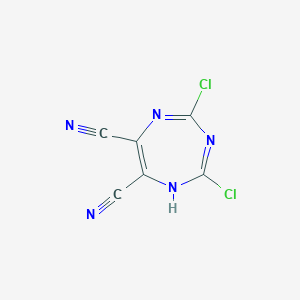
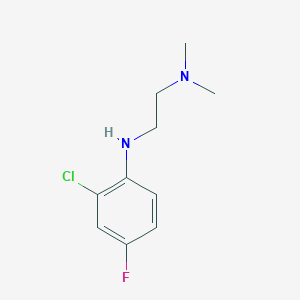
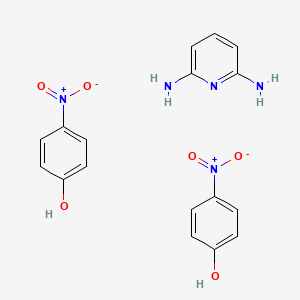
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
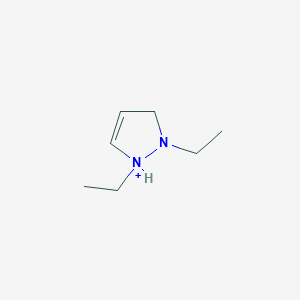
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
